molecular formula C12H14N6O5 B5860456 N'-nitro-4-(3-nitrobenzoyl)piperazine-1-carboximidamide

N'-nitro-4-(3-nitrobenzoyl)piperazine-1-carboximidamide

Cat. No.: B5860456
M. Wt: 322.28 g/mol
InChI Key: ZCVVQQRFWZYACZ-UHFFFAOYSA-N
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Description

N’-nitro-4-(3-nitrobenzoyl)piperazine-1-carboximidamide is a complex organic compound that features a piperazine ring substituted with nitro and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-nitro-4-(3-nitrobenzoyl)piperazine-1-carboximidamide typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N’-nitro-4-(3-nitrobenzoyl)piperazine-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-nitro-4-(3-nitrobenzoyl)piperazine-1-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioorthogonal labeling agent.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-nitro-4-(3-nitrobenzoyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-nitro-4-(3-nitrobenzoyl)piperazine-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-nitro-4-(3-nitrobenzoyl)piperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O5/c13-12(14-18(22)23)16-6-4-15(5-7-16)11(19)9-2-1-3-10(8-9)17(20)21/h1-3,8H,4-7H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVVQQRFWZYACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=N[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C(=N/[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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